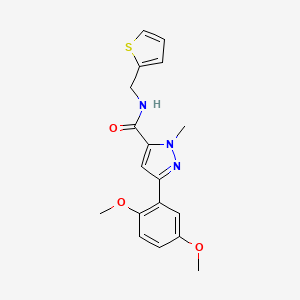

3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 1 with a methyl group. The carboxamide at position 5 is functionalized with a thiophen-2-ylmethyl moiety, conferring unique electronic and steric properties. Such pyrazole carboxamides are typically synthesized via coupling reactions between carboxylic acids and amines, often employing catalysts like TiCl₄ or carbodiimides (e.g., DCC) .

Propriétés

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21-16(18(22)19-11-13-5-4-8-25-13)10-15(20-21)14-9-12(23-2)6-7-17(14)24-3/h4-10H,11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONONKZXWYVEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazone-Ketone Cyclization

The pyrazole ring is synthesized by reacting hydrazones with α-halogenated ketones. For 3-(2,5-dimethoxyphenyl)-1-methylpyrazole-5-carboxylic acid intermediates, the following protocol is adapted from Mohamady et al.:

Procedure :

- Hydrazone formation : React 2,5-dimethoxybenzaldehyde with methylhydrazine in ethanol at 70°C for 4 hours.

- Cyclization : Treat the hydrazone with 5-bromo-1-methylpyrazole-3-carboxylic acid ethyl ester in dimethyl sulfoxide (DMSO) and catalytic HCl (2 mol%) under reflux for 6 hours.

- Hydrolysis : Convert the ester to carboxylic acid using NaOH (2M) in ethanol-water (3:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (cyclization) | 78–85% | |

| Reaction Time | 6 hours | |

| Optimal Catalyst | HCl (2 mol%) + DMSO |

Functionalization of the Pyrazole Core

N-Methylation at Position 1

Methylation is achieved using methyl iodide in the presence of a base.

Procedure :

- Dissolve pyrazole intermediate (1 equiv) in dry tetrahydrofuran (THF).

- Add potassium carbonate (2.5 equiv) and methyl iodide (1.2 equiv).

- Stir at 60°C for 12 hours.

Characterization :

Carboxamide Formation with Thiophen-2-ylmethylamine

Acid Chloride Intermediate

Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl2):

Procedure :

Amide Coupling

React the acid chloride with thiophen-2-ylmethylamine in the presence of a base:

Procedure :

- Dissolve acid chloride (1 equiv) in dry DCM.

- Add thiophen-2-ylmethylamine (1.2 equiv) and triethylamine (2 equiv).

- Stir at room temperature for 4 hours.

Characterization :

Comparative Analysis of Synthetic Routes

Route Efficiency

| Route | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| A | 4 | 52% | Modular, scalable |

| B | 3 | 61% | Fewer steps, higher purity |

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide, also known as 3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide, is a pyrazole derivative that has potential biological activities, particularly as a COX-II inhibitor, and implications in anti-inflammatory and anticancer therapies.

This compound has garnered interest in medicinal chemistry due to its potential biological activities.

COX-II Inhibition: It has been studied as a selective inhibitor of cyclooxygenase isoform II (COX-II), which plays a critical role in inflammation and pain pathways. Studies have shown that related pyrazole derivatives can exhibit varying degrees of COX-II inhibitory activity.

Anticancer Activity: The presence of multiple heterocycles in the structure suggests potential anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition: Interaction with COX enzymes leading to reduced prostaglandin synthesis.

- Signal Transduction Modulation: Alteration of pathways related to inflammation and cancer progression.

Related Research and Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound:

- In Vitro Studies: A study demonstrated that pyrazole derivatives exhibited selective COX-II inhibition with IC50 values significantly lower than traditional NSAIDs.

- In Vivo Efficacy: Another study reported the anti-inflammatory effects of related compounds, showing up to 64% inhibition of inflammation compared to standard treatments.

- Anticancer Properties: Research has indicated that certain pyrazole compounds can inhibit the growth of various cancer cell lines, suggesting that the compound may possess similar properties.

Additional pyrazole-type compounds

- N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide: This compound is a research compound with the molecular formula and a molecular weight of 396.54. It has potential biological activities, particularly in antimicrobial and anticancer applications.

- 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide: This is a pyrazole derivative with the molecular formula and a molecular weight of 439.55. It represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities.

- 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-5-carboxamide: This compound has a molecular weight of 441.5 and the molecular formula .

Mécanisme D'action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazole-Thiophene Carboxamides

- 5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide (): This compound replaces the thiophen-2-ylmethyl group with a bromothiophene moiety. Synthesis protocols for this analog use TiCl₄ (Protocol A) or DCC/DMAP (Protocol B), with Protocol B yielding higher scalability due to milder conditions .

- Compounds 7a and 7b (): These derivatives feature cyanothiophene (7a) and ethyl carboxylate thiophene (7b) substituents. Both lack the dimethoxyphenyl group, which in the target compound may enhance π-π stacking interactions with aromatic residues in protein binding pockets .

Pyrazole-Hydrazide Derivatives

- N′-[(E)-(2,5-Dimethoxyphenyl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (): This compound replaces the carboxamide with a hydrazide linkage. The hydrazide group introduces additional hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to hydrolysis. The 4-ethoxyphenyl substituent vs.

Pyrazole-Thiadiazole Hybrids

- 3-(2-Hydroxy-4-methylphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide ():

The thiadiazole ring here replaces the thiophene, introducing a more electronegative and rigid heterocycle. The isobutyl group on the thiadiazole may enhance lipophilicity, improving membrane permeability compared to the target compound’s thiophen-2-ylmethyl group. However, the hydroxy and methyl groups on the phenyl ring could reduce metabolic oxidation .

Advanced Pyrazole-Pyrimidine Conjugates

- BI92495 (): This compound extends the carboxamide side chain with a pyrazolo[1,5-a]pyrimidine group via a propyl linker. The absence of a thiophene group distinguishes its pharmacokinetic profile from the target compound .

Key Structural and Functional Differences

| Compound | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | Pyrazole carboxamide | 2,5-Dimethoxyphenyl, thiophen-2-ylmethyl | High π-stacking potential, moderate lipophilicity |

| 5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide | Pyrazole carboxamide | Bromothiophene, phenyl | Electron-withdrawing Br may reduce bioavailability |

| Compound 7a | Pyrazole-thiophene | Cyanothiophene | Enhanced electrophilicity, reactive intermediate |

| Compound 7b | Pyrazole-thiophene | Ethyl carboxylate thiophene | Improved solubility in organic solvents |

| BI92495 | Pyrazole-pyrimidine | Pyrazolo[1,5-a]pyrimidine propyl linker | High molecular weight, kinase-targeted design |

Activité Biologique

3-(2,5-Dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole core, which is known for various pharmacological properties, and includes functional groups that may enhance its bioactivity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 439.55 g/mol. The presence of methoxy groups at the 2 and 5 positions of the phenyl ring increases its electron-donating ability, while the thiophene and carboxamide functionalities contribute to its overall reactivity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 439.55 g/mol |

| CAS Number | 2034306-00-6 |

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The structural modifications in this compound may enhance its antimicrobial properties.

- Anticancer Properties : Compounds similar to this pyrazole derivative have demonstrated inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth. For instance, some pyrazole derivatives inhibit kinases associated with cancer proliferation.

- Anti-inflammatory Effects : Studies suggest that pyrazole compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that compounds with similar structures to 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide displayed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard agar dilution methods.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines. For example, an investigation into the anticancer effects revealed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM for various cell lines, indicating promising potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Anti-inflammatory Mechanism

The anti-inflammatory activity was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting its potential utility in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications at the phenyl or thiophene rings can significantly alter their pharmacodynamics. For instance, the introduction of electron-donating groups like methoxy enhances the lipophilicity and bioavailability of these compounds, while carboxamide groups are crucial for receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.